molecular formula C40H26O9 B13653564 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B13653564
M. Wt: 650.6 g/mol
InChI Key: XRBHDTHEQDAVJG-UHFFFAOYSA-N
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Description

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex aromatic polycarboxylic acid. It is known for its unique structure, which includes multiple carboxyphenyl groups attached to a central benzoic acid core. This compound is often used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable, porous structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.

    Oxidation: The methyl groups are oxidized to carboxylic acids using a strong oxidizing agent such as nitric acid (HNO3) under controlled conditions.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Oxidation: Utilizing industrial oxidizers and reactors to handle large quantities of starting materials.

    Continuous Processing: Implementing continuous flow processes to enhance efficiency and yield.

    Advanced Purification Techniques: Employing techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycarboxylic acids.

    Reduction: Reduction reactions can convert carboxylic acids to alcohols or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized polycarboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various metals.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials with applications in catalysis, gas storage, and separation technologies.

Mechanism of Action

The mechanism by which 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid exerts its effects involves:

    Molecular Targets: The compound interacts with metal ions to form stable coordination complexes.

    Pathways Involved: These complexes can participate in various catalytic and adsorption processes, making them useful in a range of applications from catalysis to gas storage.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-carboxyphenyl)benzene: A similar compound with three carboxyphenyl groups attached to a central benzene ring.

    Benzene-1,3,5-tris(4-benzoic acid): Another related compound with a similar structure but different functional groups.

Uniqueness

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl groups and its ability to form highly stable and porous structures. This makes it particularly valuable in the synthesis of MOFs and other advanced materials.

Properties

Molecular Formula

C40H26O9

Molecular Weight

650.6 g/mol

IUPAC Name

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

InChI

InChI=1S/C40H26O9/c41-37(42)27-9-1-23(2-10-27)31-17-32(24-3-11-28(12-4-24)38(43)44)20-35(19-31)49-36-21-33(25-5-13-29(14-6-25)39(45)46)18-34(22-36)26-7-15-30(16-8-26)40(47)48/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

XRBHDTHEQDAVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)OC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O

Origin of Product

United States

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